1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone
Description
Properties
CAS No. |
84555-20-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-11-2-1-5-12(11)8-3-4-9-10(6-8)15-7-14-9/h3-4,6H,1-2,5,7H2 |
InChI Key |
YMVNZXHKXLLWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Chain Length and Pharmacological Activity: MDPV’s extended pentanone chain enhances lipophilicity, facilitating blood-brain barrier penetration and contributing to its potent stimulant effects . In contrast, Compound 3q lacks a long alkyl chain, reducing its CNS activity and highlighting its role as an intermediate. Methylone’s propanone chain with a methylamino group confers entactogen properties via serotonin receptor modulation, distinct from MDPV’s dopamine/norepinephrine reuptake inhibition .
Ring Substitutions: Compound 4l incorporates a trimethoxyphenyl group on the pyrrolidinone ring, increasing molecular complexity and steric bulk. This modification reduces volatility (evidenced by its oily state) compared to crystalline analogues like MDPV . The absence of a pyrrolidinyl group in 1-(1,3-Benzodioxol-5-yl)butan-1-one results in simpler intermolecular interactions (e.g., C–H⋯O bonds), stabilizing its crystal lattice .
Synthetic Accessibility :
- Compound 3q and its derivatives are often synthesized via reductive amination or Pd/C-catalyzed hydrogenation, with yields varying by substituents (e.g., 61% for Compound 4l) .
- MDPV requires multi-step synthesis, including alkylation of pyrrolidine to a ketone precursor, reflecting its structural complexity .
Pharmacological and Functional Differences
- MDPV: Classified as a Schedule I stimulant due to its high affinity for dopamine and norepinephrine transporters (DAT/NET), leading to prolonged CNS excitation .
- Methylone: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), producing entactogen effects akin to MDMA but with reduced potency .
- Compound 3q: Primarily a building block in drug discovery; its unmodified pyrrolidinone ring lacks the alkylamino substituents critical for monoamine transporter binding.
Crystallographic and Conformational Analysis
- 1-(1,3-Benzodioxol-5-yl)butan-1-one exhibits an envelope conformation in the dioxolane ring, with C11 deviating by 0.147 Å from the plane. Weak C–H⋯O hydrogen bonds stabilize its crystal structure .
- In contrast, MDPV’s rigid pyrrolidinyl group and extended chain promote planar aromatic interactions, contributing to its high melting point .
Preparation Methods
Reaction Mechanism and Conditions
The most documented method involves the direct reaction of 3,4-(methylenedioxy)aniline with γ-butyrolactone under inert conditions. This nucleophilic substitution occurs at elevated temperatures (150–200°C) in a nitrogen atmosphere, facilitating ring-opening of the lactone by the aromatic amine. The reaction proceeds via attack of the amine’s lone pair on the electrophilic carbonyl carbon of γ-butyrolactone, followed by cyclization to form the pyrrolidinone ring.
Experimental Protocol
In a representative procedure, 200 g (1.46 mol) of 3,4-(methylenedioxy)aniline and 225 mL of γ-butyrolactone are heated at 200°C for 48 hours. The crude product is distilled under reduced pressure (156°C at 33 mbar) and purified via silica gel chromatography using ethyl acetate as the eluent. Crystallization from ether/petroleum ether yields 153.9 g (51%) of the target compound. Elemental analysis confirms purity: C 64.30%, H 5.33%, N 6.81% (theor. C 64.38%, H 5.40%, N 6.83%).
Table 1: Lactone Aminolysis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 3,4-(Methylenedioxy)aniline |
| Reagent | γ-Butyrolactone |
| Temperature | 200°C |
| Reaction Time | 48 hours |
| Yield | 51% |
| Purification | Silica chromatography |
Cyclization of 4-Chlorobutyramide Intermediates
Two-Step Synthesis
An alternative route employs 4-chlorobutyryl chloride as the acylating agent. In the first step, 3,4-(methylenedioxy)aniline reacts with 4-chlorobutyryl chloride in methylene chloride with triethylamine as a base, forming the corresponding butyramide. Subsequent cyclization under strongly basic conditions (50% NaOH) with benzyltriethylammonium chloride as a phase-transfer catalyst yields the pyrrolidinone.
Optimization and Scalability
This method achieves a 75% yield at scale, as demonstrated by the reaction of 1000 g (7.29 mol) of 3,4-(methylenedioxy)aniline with 1095.5 g (7.77 mol) of 4-chlorobutyryl chloride. Cyclization with 2000 g (25 mol) of NaOH in methylene chloride produces 2245 g of the target compound after recrystallization. The use of phase-transfer catalysts enhances reaction efficiency, making this route industrially viable.
Table 2: Cyclization Method Parameters
| Parameter | Value |
|---|---|
| Acylating Agent | 4-Chlorobutyryl Chloride |
| Base | Triethylamine |
| Cyclization Agent | 50% NaOH |
| Catalyst | Benzyltriethylammonium Chloride |
| Yield | 75% |
Hydrolysis of 1-(1,3-Benzodioxol-5-yl)-2-Iminopyrrolidine
Intermediate Synthesis and Conversion
A less common approach involves the synthesis of 1-(1,3-benzodioxol-5-yl)-2-iminopyrrolidine (Formula VI), followed by hydrolysis. The imino intermediate is prepared via methods described by Kwok et al., involving condensation of 3,4-(methylenedioxy)aniline with a nitrile precursor. Hydrolysis with aqueous acid or water converts the imine to the ketone, yielding the pyrrolidinone.
Limitations and Applications
While this method avoids high temperatures, it requires stringent control of hydrolysis conditions to prevent over-acidification or side reactions. Yields are generally lower compared to lactone aminolysis, but the route is valuable for accessing isotopically labeled variants via stable nitrile precursors.
Displacement Reactions with Pyrrolidinone Anions
Anion Generation and Coupling
A fourth method utilizes alkali metal pyrrolidinone anions (Formula VIII) reacting with electrophilic benzodioxole derivatives (Formula VII). For example, sodium pyrrolidinone (M+ = Na+) displaces a leaving group (X = Cl, Br) on the benzodioxole substrate, forming the C–N bond. This method is advantageous for introducing diverse substituents on the benzodioxole ring.
Solvent and Catalytic Considerations
Reactions are typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at ambient to moderate temperatures. Catalytic amounts of crown ethers or cryptands enhance anion reactivity, though yields remain moderate (40–60%).
Industrial Production and Environmental Considerations
Scale-Up Challenges
Industrial adaptations prioritize cost-effective reagents and green chemistry principles. For instance, replacing dichloromethane with ethyl acetate in cyclization steps reduces environmental impact. Continuous flow reactors are employed to optimize heat transfer and minimize reaction times.
Comparative Analysis of Methods
| Method | Yield | Scalability | Environmental Impact |
|---|---|---|---|
| Lactone Aminolysis | 51% | Moderate | High (high temps) |
| Chlorobutyramide Cyclization | 75% | High | Moderate |
| Iminopyrrolidine Hydrolysis | 30–40% | Low | Low |
| Displacement Reaction | 40–60% | Moderate | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
